molecular formula C13H11Cl2N3O4 B611004 5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide CAS No. 2245942-72-5

5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide

Cat. No. B611004
CAS RN: 2245942-72-5
M. Wt: 344.15 g/mol
InChI Key: JFGOILLZIAIYGA-UHFFFAOYSA-N
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Description

AVS-100 is a novel, orally bioavailable selective histone deacetylase 6 (HDAC6) inhibitor. It has shown significant potential in the treatment of advanced stage melanoma and other solid tumors. The compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration for its promising therapeutic effects .

Scientific Research Applications

AVS-100 has a wide range of scientific research applications:

Mechanism of Action

AVS-100 exerts its effects by inhibiting histone deacetylase 6 (HDAC6). This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and protein function. The compound specifically targets HDAC6, which plays a key role in the regulation of the cytoskeleton and cell motility. By inhibiting HDAC6, AVS-100 can disrupt these processes, leading to reduced tumor growth and increased apoptosis .

Preparation Methods

The synthetic route for AVS-100 involves the formation of 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide. This process includes several steps:

    Formation of the isoxazole ring: The initial step involves the synthesis of the isoxazole ring, which is achieved through a cyclization reaction.

    Attachment of the dichlorobenzoyl group: The dichlorobenzoyl group is introduced through an amide bond formation.

Industrial production methods for AVS-100 are not widely documented, but typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings.

Chemical Reactions Analysis

AVS-100 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The dichlorobenzoyl group can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

AVS-100 is unique in its high selectivity for HDAC6 compared to other histone deacetylase inhibitors. Similar compounds include:

    Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC6.

    Ricolinostat: Another selective HDAC6 inhibitor, but with different pharmacokinetic properties.

    Panobinostat: A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.

AVS-100’s unique selectivity for HDAC6 makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects and improved efficacy compared to less selective inhibitors .

properties

IUPAC Name

5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGOILLZIAIYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2245942-72-5
Record name AVS-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide
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5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide
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5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide
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5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide

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